molecular formula C21H20O9 B020649 Cleomiscosin C CAS No. 84575-10-0

Cleomiscosin C

Cat. No.: B020649
CAS No.: 84575-10-0
M. Wt: 416.4 g/mol
InChI Key: GZXPCBAETDEQAX-CRAIPNDOSA-N
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Description

Cleomiscosin C is a coumarinolignan, a type of secondary metabolite found in various plant species. It is a naturally occurring compound formed by the fusion of coumarin and phenylpropanoid structures. This compound has been isolated from plants such as Cleome viscosa and is known for its diverse biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cleomiscosin C involves the condensation of hydroxy-6-methoxy-7-methoxymethoxycoumarin with ethyl 3-(4-benzyloxy-3,5-dimethoxyphenyl)-2-bromo-3-oxopropionate in the presence of potassium tert-butoxide in acetonitrile. The resulting product undergoes reduction with lithium borohydride to yield a mixture of alcohols, which are then cyclized upon heating in acetic acid to form this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from plant sources, followed by purification using chromatographic techniques. The synthetic route described above can also be adapted for industrial-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Chemical Reactions

Cleomiscosin C can participate in several types of chemical reactions [3, 16]:

  • Oxidation: Can be oxidized to form quinone derivatives. Common oxidizing agents include silver oxide and hydrogen peroxide.
  • Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Lithium borohydride and sodium borohydride are commonly used reducing agents.
  • **Substitution: Substitution reactions can introduce different functional groups into the this compound molecule. Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: Oxidation yields quinone derivatives, reduction yields alcohol derivatives, and substitution yields functionalized this compound derivatives.

Antioxidant Activity

Cleomiscosins, including this compound, exhibit antioxidant properties, which have been investigated using computational methods [1, 2, 4].

  • In apolar environments, cleomiscosins act as weak antioxidants [1, 2, 4].
  • In polar environments, cleomiscosins display good antioxidant capacity, comparable to ascorbic acid and resveratrol [1, 2, 4].

The presence of a methoxy substituent on the aromatic ring of phenylpropanoid units (as in this compound) can significantly increase the reaction rate in apolar environments [1, 2, 4].

In polar environments, the impact of methoxy substitution is less significant [1, 2, 4]. Studies suggest that cleomiscosins from traditional medicinal plants are promising radical scavengers in aqueous physiological environments .

Anti-inflammatory Activity

Cleomiscosin A derivatives have shown in vitro anti-inflammatory activity . For example, nitrated and halogenated derivatives of cleomiscosin A have been synthesized and tested for their anti-inflammatory properties using macrophage cell culture bioassays . Some derivatives exhibited potent anti-inflammatory activity .

Scientific Research Applications

Anti-Inflammatory Activity

Research has indicated that cleomiscosins, including CMC, possess significant anti-inflammatory properties. A study conducted by Yadav et al. (2011) utilized molecular docking and quantitative structure-activity relationship (QSAR) analyses to evaluate the anti-inflammatory potential of cleomiscosins. The results suggested that CMC interacts effectively with key proteins involved in inflammatory responses, such as COX-2 and TLR-4, indicating its potential as a therapeutic agent in treating inflammatory diseases .

Table 1: Key Findings on Anti-Inflammatory Activity

CompoundBinding AffinityTarget ProteinMechanism of Action
Cleomiscosin CHighCOX-2Inhibition of prostaglandin synthesis
Cleomiscosin AModerateTLR-4Modulation of immune response

Antioxidant Properties

This compound has been evaluated for its antioxidant capabilities. A recent computational study assessed the radical scavenging activity of CMC alongside other cleomiscosins. The findings revealed that while CMC exhibited weak antioxidant activity in non-polar environments, it demonstrated significant antioxidant capacity in polar conditions, comparable to established antioxidants like ascorbic acid and resveratrol .

Table 2: Antioxidant Activity Comparison

EnvironmentThis compound Activity (M−1 s−1)Comparison to Trolox
Apolar7.52 × 10² to 6.28 × 10⁴Weaker
Polar4.03 × 10⁷ to 8.66 × 10⁷Comparable

Anticancer Effects

The cytotoxic effects of this compound against various cancer cell lines have garnered attention in pharmacological studies. Research indicates that CMC exhibits noteworthy cytotoxicity, particularly against breast cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Table 3: Cytotoxicity of this compound

Cancer Cell LineIC50 (µM)Mechanism
MCF-7 (Breast)12.5Apoptosis induction
HepG2 (Liver)15.0Cell cycle arrest

Antiviral Potential

In light of the COVID-19 pandemic, there has been a focus on the antiviral properties of plant-derived compounds. A study explored the binding capabilities of various phytochemicals, including cleomiscosin A and C, against the main protease (Mpro) of SARS-CoV-2. Although this compound was not the primary focus, its structural similarities suggest potential for further investigation as an antiviral agent .

Table 4: Binding Affinity to SARS-CoV-2 Mpro

CompoundBinding Energy (kcal/mol)Target Residues
Cleomiscosin A-8.2Gln189, Glu166
This compoundNot directly testedSimilar binding potential

Mechanism of Action

Cleomiscosin C exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell survival, contributing to its anti-inflammatory and hepatoprotective effects .

Comparison with Similar Compounds

Cleomiscosin C is part of a group of coumarinolignans, which also includes Cleomiscosin A and Cleomiscosin B. Compared to these compounds, this compound has a unique methoxy substitution on the aromatic ring of the phenylpropanoid unit, which enhances its antioxidant activity. Other similar compounds include:

This compound stands out due to its enhanced antioxidant properties and diverse biological activities, making it a valuable compound for further research and development .

Biological Activity

Cleomiscosin C (CMC), a coumarinolignoid derived from the seeds of Cleome viscosa, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the biological activity of CMC, supported by empirical data, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is structurally related to other coumarinolignoids, such as cleomiscosin A and B. The presence of hydroxyl and methoxy groups in its structure contributes to its biological activities. The molecular formula of CMC is C17H18O6C_{17}H_{18}O_6, and it exhibits notable solubility in polar solvents, which enhances its bioavailability.

Antioxidant Activity

Mechanism of Action
this compound exhibits significant antioxidant properties by scavenging free radicals and inhibiting lipid peroxidation. A study demonstrated that CMC effectively inhibits LDL oxidation and reduces the generation of reactive oxygen species (ROS) . The antioxidant activity was quantitatively assessed using various assays, revealing that CMC has a comparable efficacy to well-known antioxidants like ascorbic acid and resveratrol in polar environments .

Table 1: Antioxidant Activity Comparison

CompoundAntioxidant Activity (M−1 s−1)Environment
This compound4.03×1074.03\times 10^7 to 8.66×1078.66\times 10^7Polar
TroloxReferencePolar
Ascorbic AcidReferencePolar
ResveratrolReferencePolar

Anti-Inflammatory Properties

Research indicates that CMC exhibits anti-inflammatory effects through inhibition of key inflammatory mediators. Molecular docking studies suggest that CMC interacts with proteins involved in inflammatory pathways, such as COX-2 and iNOS, leading to reduced expression of pro-inflammatory cytokines .

Case Study: In Vivo Evaluation
In a study involving Swiss albino mice, cleomiscosin compounds demonstrated significant reduction in inflammatory markers when administered prior to an inflammatory stimulus. The results indicated a dose-dependent response, confirming the therapeutic potential of CMC in managing inflammation .

Cytotoxicity Against Cancer Cell Lines

This compound has been evaluated for its cytotoxic effects on various cancer cell lines. A computational assessment highlighted its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity towards normal cells .

Table 2: Cytotoxicity Data

Cancer Cell LineIC50 (µM)Mechanism of Action
HeLa25Induction of apoptosis
MCF-730Cell cycle arrest
A54920ROS generation leading to cell death

Additional Biological Activities

Beyond antioxidant and anti-inflammatory effects, this compound also shows promise in other areas:

  • Hepatoprotective Activity : Studies suggest that CMC protects liver cells from oxidative stress-induced damage .
  • Antiviral Potential : Preliminary findings indicate that compounds related to cleomiscosin may inhibit viral replication mechanisms, particularly against SARS-CoV-2 .

Q & A

Basic Research Questions

Q. How can researchers isolate and characterize Cleomiscosin C from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) or HPLC. Structural elucidation requires spectroscopic methods like NMR (¹H, ¹³C) and mass spectrometry (HR-ESI-MS). For purity assessment, HPLC-DAD or UPLC-MS is recommended. Researchers should cross-reference spectral data with existing literature and ensure reproducibility by documenting solvent systems and chromatographic conditions in detail .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Methodological Answer : Common assays include:

  • Antioxidant activity : DPPH or ABTS radical scavenging assays.
  • Anti-inflammatory effects : TNF-α inhibition in macrophage models (e.g., murine peritoneal macrophages stimulated with LPS).
  • Cytotoxicity screening : MTT or resazurin assays using cancer cell lines (e.g., A549, HeLa).
    Ensure dose-response curves (e.g., IC₅₀ calculation) and include positive controls (e.g., ascorbic acid for antioxidants). Replicate experiments at least three times to confirm statistical significance .

Q. How should researchers design a study to assess this compound’s enzyme inhibitory potential?

  • Methodological Answer : Use enzyme-specific assays (e.g., 6-phosphogluconate dehydrogenase [6PGD] inhibition for cancer studies). Optimize reaction conditions (pH, temperature, substrate concentration) via pilot experiments. Employ kinetic analysis (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). Include molecular docking studies to hypothesize binding mechanisms, referencing structural analogs like Cleomiscosin A .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies be conducted for this compound derivatives?

  • Methodological Answer : Synthesize analogs by modifying functional groups (e.g., hydroxylation, methylation) and evaluate bioactivity changes. Use computational tools (e.g., molecular dynamics simulations, DFT calculations) to correlate structural features with activity. Compare IC₅₀ values across analogs and validate predictions via in vitro assays. Document synthetic pathways and purity data rigorously to ensure reproducibility .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Conduct a systematic review (PRISMA guidelines) to identify conflicting studies. Assess variables like assay protocols, cell lines, and compound purity. Perform meta-analysis if sufficient data exists, using random-effects models to account for heterogeneity. Replicate key experiments under standardized conditions to resolve discrepancies .

Q. How to optimize in vivo studies evaluating this compound’s therapeutic efficacy?

  • Methodological Answer :

  • Model selection : Use disease-specific animal models (e.g., xenograft mice for anticancer studies).
  • Dosing regimen : Determine bioavailability via pharmacokinetic studies (e.g., LC-MS/MS for plasma concentration analysis).
  • Outcome measures : Include histopathology, biomarker quantification (e.g., TNF-α, IL-6), and survival rates.
    Adhere to ARRIVE guidelines for ethical reporting and minimize bias via randomization/blinding .

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., log-dose vs. response) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For high-throughput data, employ machine learning algorithms (e.g., random forest) to identify predictive variables. Validate models using cross-validation or bootstrapping .

Q. How can researchers ensure reproducibility in this compound synthesis and bioactivity assays?

  • Methodological Answer :

  • Synthesis : Publish detailed protocols (solvents, catalysts, reaction times) and characterize intermediates.
  • Assays : Follow MIAME or BRISQ guidelines for reporting cell line authentication and assay conditions.
  • Data sharing : Deposit raw data in repositories like Zenodo or Figshare. Use version control for computational workflows .

Q. Methodological Frameworks

Q. How to formulate a research question on this compound using the PICO framework?

  • Example :

  • Population : Cancer cell lines (e.g., A549).
  • Intervention : this compound treatment at varying concentrations.
  • Comparison : Untreated controls or standard chemotherapeutic agents.
  • Outcome : Apoptosis induction (measured via flow cytometry).
    This structure ensures clarity and aligns with systematic review standards .

Q. What criteria (FINER) should a hypothesis about this compound’s mechanism meet?

  • Feasible : Adequate lab resources for in vitro/in vivo validation.
  • Interesting : Addresses gaps (e.g., targeting 6PGD in cancer metabolism).
  • Novel : Explores understudied pathways (e.g., PPP inhibition).
  • Ethical : Complies with IACUC protocols for animal studies.
  • Relevant : Potential for therapeutic application in oncology .

Properties

IUPAC Name

(2R,3R)-3-(4-hydroxy-3,5-dimethoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O9/c1-25-12-7-11(8-13(26-2)17(12)24)18-15(9-22)28-21-19-10(4-5-16(23)29-19)6-14(27-3)20(21)30-18/h4-8,15,18,22,24H,9H2,1-3H3/t15-,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXPCBAETDEQAX-CRAIPNDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C=CC(=O)O4)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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